3-Bromo-1-methyl-1H-indazol-5-amine
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Overview
Description
3-Bromo-1-methyl-1H-indazol-5-amine is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, specifically, features a bromine atom at the 3rd position, a methyl group at the 1st position, and an amine group at the 5th position of the indazole ring.
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis
Cellular Effects
Some indazole derivatives have been shown to have antitumor activity and can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature .
Metabolic Pathways
Indazole compounds are known to be important components of many natural products and marketed drugs .
Transport and Distribution
It is known that this compound is soluble in organic solvents such as ethanol and dimethylformamide .
Subcellular Localization
It is known that this compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine typically involves the bromination of 1-methylindazole followed by amination. One common method starts with 1-methylindazole, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 5th position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-1-methyl-1H-indazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
3-Bromo-1H-indazole: Lacks the methyl and amine groups, affecting its biological activity and chemical reactivity.
5-Amino-1-methyl-1H-indazole: Lacks the bromine group, which may influence its binding affinity and selectivity for biological targets.
Uniqueness
3-Bromo-1-methyl-1H-indazol-5-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
3-bromo-1-methylindazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANSJHKJTNWLNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653301 |
Source
|
Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-49-9 |
Source
|
Record name | 3-Bromo-1-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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